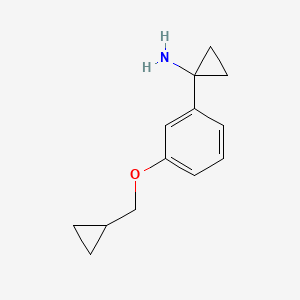

1-(3-(Cyclopropylmethoxy)phenyl)cyclopropanamine

Description

1-(3-(Cyclopropylmethoxy)phenyl)cyclopropanamine is a bicyclic amine derivative featuring a cyclopropane ring directly attached to an amine group and a phenyl ring substituted with a cyclopropylmethoxy moiety at the 3-position. These methods typically employ reagents such as NaBH4, SOCl2, or palladium catalysts under controlled conditions .

The cyclopropylmethoxy group is notable for its steric bulk and lipophilicity, which can influence molecular interactions in biological systems or material properties. However, specific pharmacological or physicochemical data for this compound are absent in the evidence, necessitating comparisons with analogs.

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1-[3-(cyclopropylmethoxy)phenyl]cyclopropan-1-amine |

InChI |

InChI=1S/C13H17NO/c14-13(6-7-13)11-2-1-3-12(8-11)15-9-10-4-5-10/h1-3,8,10H,4-7,9,14H2 |

InChI Key |

AJYVFOFTPZVMKW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2)C3(CC3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Cyclopropylmethoxy)phenyl)cyclopropanamine typically involves the following steps:

Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.

Substitution Reaction: The cyclopropylmethoxy halide is then reacted with a phenylcyclopropanamine derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Cyclopropylmethoxy)phenyl)cyclopropanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the phenyl ring, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl or cyclopropyl derivatives.

Scientific Research Applications

1-(3-(Cyclopropylmethoxy)phenyl)cyclopropanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclopropylmethoxy)phenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems in the brain.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The target compound’s phenyl ring substitution pattern distinguishes it from analogs. Key comparisons include:

Key Insights :

Comparison with PDE4 Inhibitors Containing Cyclopropylmethoxy Groups

Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide), a PDE4 inhibitor, shares the cyclopropylmethoxy motif and provides insights into the group’s role in drug design :

Structural Implications :

- The cyclopropylmethoxy group in roflumilast contributes to high potency and selectivity for PDE4, likely due to optimal steric fit within the enzyme’s active site .

- In the target compound, the cyclopropylmethoxy-phenyl-cyclopropanamine scaffold may confer similar selectivity but requires empirical validation.

Physicochemical Properties

- 1-(3-Chlorophenyl)cyclopropanamine : Reported as a solid with moderate solubility in polar solvents .

- 1-(4-Trifluoromethylphenyl)cyclopropanamine hydrochloride : Hygroscopic solid requiring storage at 2–8°C .

- Target Compound : Likely a crystalline solid with low aqueous solubility due to the hydrophobic cyclopropyl groups.

Biological Activity

1-(3-(Cyclopropylmethoxy)phenyl)cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and implications for drug development.

- Molecular Formula : C13H15N

- Molecular Weight : 201.27 g/mol

- IUPAC Name : 1-(3-(Cyclopropylmethoxy)phenyl)cyclopropanamine

The biological activity of 1-(3-(Cyclopropylmethoxy)phenyl)cyclopropanamine is primarily attributed to its interaction with specific biological targets. It has been shown to modulate neurotransmitter systems, particularly in the context of neuropsychiatric disorders. The cyclopropyl group contributes to the compound's lipophilicity, enhancing its ability to cross the blood-brain barrier.

Biological Activity Overview

- Antitumor Activity : Research indicates that derivatives of cyclopropanamine compounds exhibit significant antitumor effects by inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated effective inhibition of U937 human myeloid leukemia cells, suggesting potential applications in oncology .

- Neuropharmacological Effects : The compound's structure allows it to engage with neurotransmitter receptors, which may provide therapeutic benefits for conditions such as depression and anxiety. Its ability to influence dopaminergic and serotonergic pathways makes it a candidate for further investigation in neuropharmacology .

- Anti-inflammatory Properties : Cyclopropanamine derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies show that these compounds can reduce pro-inflammatory cytokine production, indicating their potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of U937 cell proliferation | |

| Neuropharmacological | Modulation of neurotransmitter systems | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Study: Antitumor Activity

A study conducted on various derivatives of cyclopropanamine highlighted its effectiveness against human leukemia cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating substantial potency compared to existing chemotherapeutic agents.

Mechanisms Underlying Antitumor Activity

The antitumor effects are believed to be mediated through:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

- Disruption of angiogenesis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.